molecular formula C7H8ClNO3 B14533598 2-Chloro-4,5-bis(hydroxymethyl)pyridin-3-ol CAS No. 62489-18-3

2-Chloro-4,5-bis(hydroxymethyl)pyridin-3-ol

Cat. No.: B14533598
CAS No.: 62489-18-3
M. Wt: 189.59 g/mol
InChI Key: GCKKRKWKSUZWDO-UHFFFAOYSA-N
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Description

2-Chloro-4,5-bis(hydroxymethyl)pyridin-3-ol is a chemical compound that belongs to the class of hydroxymethylpyridines It is characterized by the presence of a chlorine atom at the second position, hydroxymethyl groups at the fourth and fifth positions, and a hydroxyl group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5-bis(hydroxymethyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the chlorination of 4,5-bis(hydroxymethyl)pyridin-3-ol. The reaction typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the second position.

Another approach involves the hydroxymethylation of 2-chloropyridin-3-ol. This reaction can be carried out using formaldehyde and a suitable base, such as sodium hydroxide, to introduce the hydroxymethyl groups at the fourth and fifth positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and hydroxymethylation processes. These processes are typically optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-bis(hydroxymethyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-chloro-4,5-bis(formyl)pyridin-3-ol or 2-chloro-4,5-bis(carboxy)pyridin-3-ol.

    Reduction: Formation of this compound.

    Substitution: Formation of 2-amino-4,5-bis(hydroxymethyl)pyridin-3-ol or 2-thio-4,5-bis(hydroxymethyl)pyridin-3-ol.

Scientific Research Applications

2-Chloro-4,5-bis(hydroxymethyl)pyridin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-bis(hydroxymethyl)pyridin-3-ol involves its interaction with specific molecular targets. The hydroxymethyl groups and the chlorine atom can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Pyridoxine (Vitamin B6): A hydroxymethylpyridine with hydroxymethyl groups at positions 4 and 5, a hydroxy group at position 3, and a methyl group at position 2.

    2-Hydroxypyridine: A pyridine derivative with a hydroxyl group at the second position.

Uniqueness

2-Chloro-4,5-bis(hydroxymethyl)pyridin-3-ol is unique due to the presence of both hydroxymethyl groups and a chlorine atom on the pyridine ring

Properties

CAS No.

62489-18-3

Molecular Formula

C7H8ClNO3

Molecular Weight

189.59 g/mol

IUPAC Name

2-chloro-4,5-bis(hydroxymethyl)pyridin-3-ol

InChI

InChI=1S/C7H8ClNO3/c8-7-6(12)5(3-11)4(2-10)1-9-7/h1,10-12H,2-3H2

InChI Key

GCKKRKWKSUZWDO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)O)CO)CO

Origin of Product

United States

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